![molecular formula C31H33N3O5 B610722 (4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione CAS No. 489415-96-5](/img/structure/B610722.png)

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

Overview

Description

Proprotein convertase subtilisin kexin 9 (PCSK9) is a member of the subtilisin serine protease family with important roles in lipoprotein metabolism. PCSK9 overexpression in wild-type mice doubles plasma total cholesterol, possibly through acceleration of degradation of the LDL receptor (LDLR). SBC-115076 is an inhibitor of PCSK9 action that blocks LDLR degradation in HEK293T cells expressing PCSK9.3 Through this mechanism, submicromolar concentrations of SBC-115076 increase the uptake of LDL by liver cells in vitro. SBC-115076 is effective in vivo, lowering cholesterol levels in mice that are fed a high fat diet.

SBC-115076 is a potent extracellular proprotein convertase subtilisin kexin type 9 (PCSK9) antagonist.

Scientific Research Applications

Synthesis and Characterization : A study by Lv et al. (2013) focuses on the synthesis and characterization of novel pyrrolidine-2,5-dione derivatives. Their research includes the synthesis of a series of novel derivatives and the confirmation of their molecular structures through various analytical techniques, including X-ray crystal structure determination Lv, Hong-Shui, Zhang, Jin-hua, Xie, Yong-Sheng, & Zhao, Baoxiang. (2013). Synthesis and X-ray Crystal Structure of Novel (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione.

Ring-Opening Reactions : The ring-opening reaction of pyrrolidine derivatives is discussed in research by Šafár̆ et al. (2000). They examined how equimolar amounts of pyrrolidine react with different compounds, leading to the formation of various dione derivatives and exploring the potential for cyclization Šafár̆, P., Považanec, F., Prónayová, N., Baran, P., Kickelbick, G., Kožíšek, J., & Breza, M. (2000). Dichotomy in the Ring Opening Reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione.

Inhibitory Effects on Glycolic Acid Oxidase : Rooney et al. (1983) explored the inhibitory properties of pyrrolidine-2,5-dione derivatives on glycolic acid oxidase. Their research provides insights into the potential applications of these compounds in inhibiting specific enzymes Rooney, C., Randall, W., Streeter, K., Ziegler, C., Cragoe, E., Schwam, H., Michelson, S. R., Williams, H. W., Eichler, E., Duggan, D. E., Ulm, E., & Noll, R. (1983). Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives.

Enamine Chemistry and Preparation of Adamantane Derivatives : Ahmed and Hickmott (1979) investigated the reaction of αβ-unsaturated acid chlorides with the morpholine or pyrrolidine enamines. Their work contributes to the understanding of enamine chemistry and the preparation of substituted adamantane-2,4-diones Ahmed, S., & Hickmott, P. (1979). Enamine chemistry. Part 26. Preparation of substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones.

Mechanism of Action

Target of Action

The primary target of SBC-115076 is the Proprotein Convertase Subtilisin Kexin 9 (PCSK9) . PCSK9 is a serine protease that plays a crucial role in lipid metabolism . It binds to the Low-Density Lipoprotein Receptor (LDLR), preventing it from removing LDL cholesterol from the blood .

Mode of Action

SBC-115076 acts as an inhibitor of PCSK9 . It blocks the degradation of LDLR in cells expressing PCSK9 . This inhibition increases the uptake of LDL by liver cells in vitro . In other words, SBC-115076 prevents PCSK9 from binding to LDLR, thereby allowing LDLR to remove more LDL cholesterol from the blood .

Biochemical Pathways

The inhibition of PCSK9 by SBC-115076 affects the lipid metabolism pathway . By preventing PCSK9 from binding to LDLR, SBC-115076 allows LDLR to continue removing LDL cholesterol from the blood . This leads to a decrease in total cholesterol levels . Additionally, SBC-115076 has been shown to increase the expressions of ATP-binding cassette transporter A1 and G1 (ABCA1 and ABCG1), which are involved in cholesterol efflux .

Result of Action

The inhibition of PCSK9 by SBC-115076 results in several molecular and cellular effects. In vitro, it has been shown to increase the uptake of LDL by liver cells . In vivo, SBC-115076 has been shown to lower cholesterol levels in mice fed a high-fat diet . Additionally, it has been found to reduce atherosclerotic severity by reducing the lesion area and lipid accumulation, and increasing expressions of ABCA1 and ABCG1 in macrophages from atherosclerotic plaque .

Action Environment

The action of SBC-115076 can be influenced by environmental factors such as diet. For instance, in mice fed a high-fat diet, SBC-115076 was able to lower cholesterol levels . .

Biochemical Analysis

Biochemical Properties

SBC-115076 has been shown to inhibit PCSK9, blocking LDLR degradation in HEK293T cells expressing PCSK9 and increasing the uptake of low-density lipoprotein (LDL) by liver cells in vitro . This interaction with PCSK9 and LDLR is a key aspect of the biochemical role of SBC-115076 .

Cellular Effects

In THP-1 macrophages, SBC-115076 has been shown to largely alleviate lipid accumulation and reverse the cholesterol efflux to apolipoprotein-I (apoA-I) and high-density lipoprotein (HDL) mediated by ATP-binding cassette transporter A1 and G1 (ABCA1 and ABCG1) .

Molecular Mechanism

The molecular mechanism of SBC-115076 involves inhibiting PCSK9, which in turn prevents PCSK9 from binding to the LDL receptor and removing LDL cholesterol from the blood . This inhibition blocks LDLR degradation in cells expressing PCSK9 and increases the uptake of LDL by liver cells .

Temporal Effects in Laboratory Settings

The effects of SBC-115076 have been observed to be dose- and time-dependent in THP-1 macrophages

Dosage Effects in Animal Models

In animal models, specifically in female Wistar rats fed a high-fat diet, SBC-115076 has been shown to reduce obesity and blood lipid abnormalities, and improve insulin sensitivity .

Metabolic Pathways

Its role in inhibiting PCSK9 suggests it may be involved in lipid metabolism pathways .

properties

IUPAC Name |

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYIXKBHQQSREP-ORIPQNMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SBC-115076?

A1: SBC-115076 acts as a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. [, , , , , ] PCSK9 is an enzyme that plays a crucial role in regulating cholesterol levels in the blood. It binds to low-density lipoprotein receptors (LDLRs) on the surface of cells, leading to their degradation. By inhibiting PCSK9, SBC-115076 prevents LDLR degradation, resulting in increased LDLR availability on the cell surface to clear low-density lipoprotein (LDL) cholesterol from the bloodstream. [, , ]

Q2: What are the potential therapeutic benefits of SBC-115076 observed in preclinical studies?

A2: Preclinical studies utilizing animal models have demonstrated that SBC-115076 exhibits several promising effects:

- Reduced Atherosclerosis: Studies using ApoE−/− mice, a model prone to atherosclerosis, have shown that SBC-115076 can reduce atherosclerotic lesion size and lipid accumulation in the aorta, suggesting potential benefits in managing this condition. [, ]

- Improved Lipid Profile: SBC-115076 treatment has been linked to significantly reduced levels of triglycerides (TG), total cholesterol (TC), and LDL cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels. [, , ] These changes in lipid profile are considered beneficial in reducing cardiovascular risks.

- Enhanced Cholesterol Efflux: In vitro studies using THP-1 macrophages demonstrated that SBC-115076 promotes cholesterol efflux by increasing the expression of ATP-binding cassette transporter A1 (ABCA1) and ABCG1, key proteins involved in transporting cholesterol out of cells. []

Q3: Has SBC-115076 shown any impact on inflammatory markers related to cardiovascular disease?

A3: Yes, research suggests that SBC-115076 may influence inflammatory processes relevant to cardiovascular disease:

- Reduced ICAM-1 and LFA-1 Levels: A study using a hyperlipidemia rat model revealed that SBC-115076 treatment significantly lowered serum levels of intercellular adhesion molecule-1 (ICAM-1) and lymphocyte function-associated antigen-1 (LFA-1). [] These molecules play a role in inflammatory responses within the vascular wall, and their reduction could contribute to an anti-atherosclerotic effect.

Q4: Are there any potential drug interactions or synergistic effects associated with SBC-115076?

A4: One study explored potential interactions and synergistic effects:

- Synergy with Rapamycin: Researchers investigated a nanomedicine that combined SBC-115076 with rapamycin, an mTOR inhibitor. [] They found that this combination synergistically inhibited tumor cell proliferation while also reducing rapamycin-induced hyperlipidemia. This suggests that SBC-115076 might mitigate certain side effects of other medications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

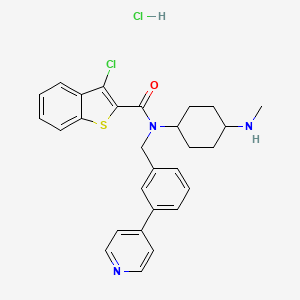

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)